molecular formula CH3ClO3S B042958 Methyl chlorosulphate CAS No. 812-01-1

Methyl chlorosulphate

Cat. No. B042958
CAS RN: 812-01-1
M. Wt: 130.55 g/mol
InChI Key: KNVLCWQKYHCADB-UHFFFAOYSA-N
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Description

Methyl chlorosulphate, also known as Methyl chlorosulfonate, is a chemical compound with the molecular formula CH3ClO3S . It is a compound of interest in various fields, including chemistry and environmental science .


Synthesis Analysis

Methyl chlorosulphate can be synthesized by reacting methylene chloride with sulfur trioxide . This process is slow but becomes rapid on the addition of catalytic quantities of trimethyl borate . Another efficient synthesis method involves the reaction of chloroiodomethane and chlorosulfonic acid .


Molecular Structure Analysis

The molecular structure of Methyl chlorosulphate consists of one carbon atom, one hydrogen atom, one chlorine atom, three oxygen atoms, and one sulfur atom . An electron-diffraction structure analysis has yielded bond lengths and bond angles for the compound .


Chemical Reactions Analysis

The reaction of liquid (gamma-) SO3 with CH2Cl2 at room temperature leads to SO3 insertion into the C-Cl bonds, giving the useful chloromethylating agent chloromethyl chlorosulfate (CMCS). The process is very slow but becomes rapid on the addition of catalytic quantities of trimethyl borate .


Physical And Chemical Properties Analysis

Methyl chlorosulphate has a molecular weight of 130.55 g/mol . Other physical and chemical properties such as density, boiling point, vapor pressure, and others are not explicitly mentioned in the search results.

Scientific Research Applications

Preparation of Halogenated Alkyl Sulfonates

Methyl chlorosulfonate is used in the preparation of halogenated alkyl sulfonates . The trichloromethylsulfonyl-, dichloromethylsulfonyl-, chlorosulfonyl-, and fluorosulfonyl esters of a neopentyl-type alcohol have been prepared via sulfonylation or sulfinylation followed by oxidation .

Alkylation Reagents

Methyl chlorosulfonate is used as an alkylation reagent . Alkylation reagents are used in SN2 substitution reactions, which are among the most important transformations in organic chemistry .

Chloromethylation of Aromatic Compounds

Methyl chlorosulfonate is used in the chloromethylation of aromatic compounds . Chloromethyl substituted aromatic compounds are promising key intermediates because of their easy transformation to a variety of fine or special chemicals, polymers, and pharmaceuticals .

Catalyst in Chloromethylation

Methyl chlorosulfonate is used as a catalyst in the chloromethylation of aromatic compounds with dimethoxymethane and chlorosulfonic acid .

Rotational Barriers Study

Methyl chlorosulfonate is used in the study of rotational barriers . Molecular structures derived from microwave and electron diffraction experiments on methyl fluorosulfonate and methyl chlorosulfonate were ambiguous as to whether gauche or anti conformations were most stable .

Preparation of Dichlorocarbene

Methyl chlorosulfonate is used in the preparation of dichlorocarbene . The substitution of the CCl3¯ group instead of chloride has its precedents in preparative applications like the haloform reaction or the generation of dichlorocarbene from methyl trichloromethanesulfinate or trichloromethanesulfonyl chloride .

Future Directions

While specific future directions for Methyl chlorosulphate are not mentioned in the search results, the compound’s various uses and roles in different fields suggest that it will continue to be a subject of interest in future research and applications .

properties

IUPAC Name

chlorosulfonyloxymethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH3ClO3S/c1-5-6(2,3)4/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNVLCWQKYHCADB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH3ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10230937
Record name Methyl chlorosulphate
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Molecular Weight

130.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl chlorosulphate

CAS RN

812-01-1
Record name Chlorosulfuric acid, methyl ester
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Record name Methyl chlorosulphate
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Record name Methyl chlorosulphate
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Record name Methyl chlorosulphate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the most stable conformation of Methyl Chlorosulfonate in the gas phase?

A1: Electron diffraction studies indicate that the gauche conformation of Methyl Chlorosulfonate, characterized by a 74° rotation angle around the S-O bond, is predominant in the gas phase []. This conformation arises from a balance between valence-shell electron-pair repulsions and non-bonded interactions.

Q2: How does the molecular structure of Methyl Chlorosulfonate compare to other sulphones?

A2: The sulfur bond configuration in Methyl Chlorosulfonate, with an SO bond length of 1.419 Å, S–O bond length of 1.562 Å, and S–Cl bond length of 2.023 Å, is consistent with other simple sulphone structures [].

Q3: Can computational chemistry methods accurately predict the conformational preferences of Methyl Chlorosulfonate?

A3: Yes, various computational methods, including SVWN/6-31G, BP86/6-31G, B3LYP/6-31G, and localized MP2/6-31G, consistently predict the gauche conformation as the most stable for Methyl Chlorosulfonate []. These calculations also successfully determine the syn and anti rotational barriers relative to the gauche minimum, highlighting their usefulness in studying conformational analysis.

Q4: What is a notable application of Methyl Chlorosulfonate in organic synthesis?

A4: Methyl Chlorosulfonate is a valuable reagent for synthesizing peroxyesters. This method, involving the alkylation of peroxyacids with Methyl Chlorosulfonate under phase-transfer conditions, provides a new route for preparing short alkyl chain peroxyesters [].

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